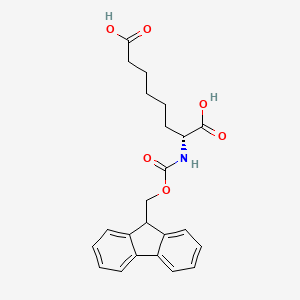
Fmoc-D-Asu-OH
Übersicht
Beschreibung
Fmoc-D-Asu-OH is a chemical compound with the molecular formula C23H25NO6 and a molecular weight of 411.45 . It is used in research and development .
Synthesis Analysis
Fmoc-D-Asu-OH can be synthesized using Fmoc solid-phase peptide synthesis . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Molecular Structure Analysis
The molecular structure of Fmoc-D-Asu-OH consists of 23 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms .Chemical Reactions Analysis
The Fmoc group in Fmoc-D-Asu-OH is base-labile, meaning it can be removed by a base . This property is utilized in Fmoc solid-phase peptide synthesis .Physical And Chemical Properties Analysis
Fmoc-D-Asu-OH is a white to off-white powder . It has an optical rotation of [α]20/D -11 ± 2º (C=1 in DMF) . The fluorenyl group in Fmoc-D-Asu-OH is highly fluorescent .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of Fmoc-D-Asu-OH, focusing on six unique fields:
Peptide Synthesis
Fmoc-D-Asu-OH: is widely used in peptide synthesis as a building block. The Fmoc (9-fluorenylmethoxycarbonyl) group is a common protecting group for the amino terminus of amino acids during solid-phase peptide synthesis. This compound helps in the stepwise construction of peptides, ensuring that the amino acids are added in the correct sequence without unwanted side reactions .
Hydrogel Formation
Fmoc-D-Asu-OH: can be utilized in the formation of hydrogels. Hydrogels are networks of polymer chains that can retain a large amount of water. They are used in various biomedical applications, including drug delivery systems, wound dressings, and tissue engineering scaffolds. The Fmoc group aids in the self-assembly of peptides into hydrogel structures through π-π stacking and hydrogen bonding interactions .
Drug Delivery Systems
In drug delivery, Fmoc-D-Asu-OH is used to create peptide-based carriers that can encapsulate and transport therapeutic agents to specific sites in the body. These carriers can improve the stability and bioavailability of drugs, as well as provide controlled release properties. The biocompatibility and biodegradability of peptide-based systems make them attractive for this application .
Bioprinting
Fmoc-D-Asu-OH: is also explored in the field of bioprinting, where it is used to create bioinks. These bioinks can be printed to form three-dimensional structures that mimic the extracellular matrix of tissues. This application is particularly relevant for tissue engineering and regenerative medicine, where creating scaffolds that support cell growth and differentiation is crucial .
Diagnostic Tools
In diagnostics, Fmoc-D-Asu-OH can be used to develop peptide-based sensors and imaging agents. These tools can detect specific biomolecules or changes in the physiological environment, aiding in the diagnosis of diseases. The specificity and sensitivity of peptide-based diagnostics are enhanced by the precise control over peptide sequences provided by Fmoc chemistry .
Antimicrobial Agents
Research has shown that peptides derived from Fmoc-D-Asu-OH can exhibit antimicrobial properties. These peptides can disrupt the membranes of bacteria, making them potential candidates for developing new antibiotics. This application is particularly important in the context of rising antibiotic resistance .
Safety and Hazards
When handling Fmoc-D-Asu-OH, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
The Fmoc group, which includes Fmoc-D-Asu-OH, is considered a major landmark in the history of the chemical synthesis of peptides . Its many beneficial attributes allow for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it an even more valuable resource for research in the post-genomic world . The development and use of this Nα-protecting group and its adaptation to address the need for more green chemical peptide synthesis processes are areas of ongoing research .
Wirkmechanismus
Target of Action
Fmoc-D-Asu-OH is primarily used in the field of peptide synthesis . The primary target of Fmoc-D-Asu-OH is the amino group of amino acids, where it serves as a protecting group . This protection is crucial during the synthesis process to prevent unwanted side reactions.
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in Fmoc-D-Asu-OH acts as a base-labile protecting group . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is stable under acidic conditions but can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-D-Asu-OH is involved in the biochemical pathway of solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .
Pharmacokinetics
Its stability under acidic conditions and lability under basic conditions influence its behavior in the peptide synthesis process .
Result of Action
The introduction and subsequent removal of the Fmoc group in Fmoc-D-Asu-OH allow for the controlled synthesis of peptides . This process enables the formation of peptide bonds without unwanted side reactions, contributing to the efficient and accurate synthesis of peptides .
Action Environment
The action of Fmoc-D-Asu-OH is influenced by the pH of the environment . Acidic conditions preserve the Fmoc group, while basic conditions lead to its removal . Therefore, careful control of pH is essential for the successful use of Fmoc-D-Asu-OH in peptide synthesis . Additionally, the reaction should be conducted in a well-ventilated place, and contact with skin and eyes should be avoided .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)octanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c25-21(26)13-3-1-2-12-20(22(27)28)24-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,1-3,12-14H2,(H,24,29)(H,25,26)(H,27,28)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAOCPQKEUWDNC-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660671 | |
| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Asu-OH | |
CAS RN |
218457-78-4, 218457-76-2 | |
| Record name | (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]octanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218457-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-2-aminosuberic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



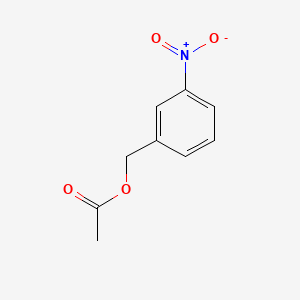
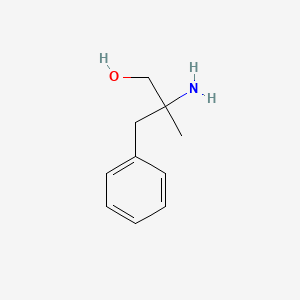
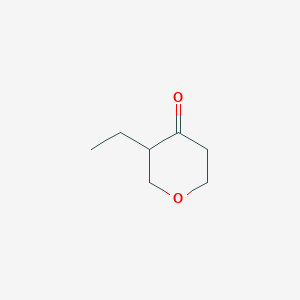
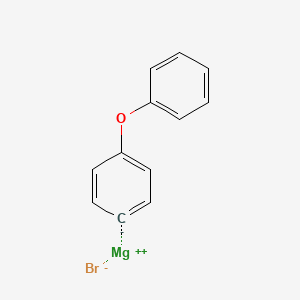
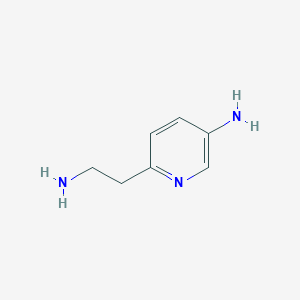
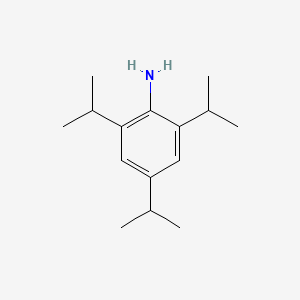
![Benzoic acid, 2-[4-(dimethylamino)benzoyl]-](/img/structure/B3188485.png)

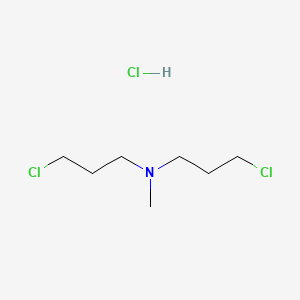
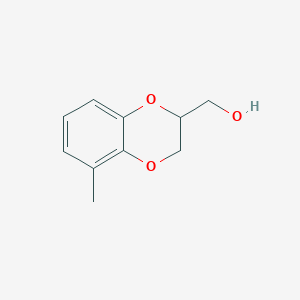
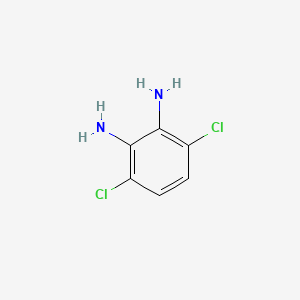
![1-Bromo-9-chlorodibenzo[b,d]furan](/img/structure/B3188519.png)
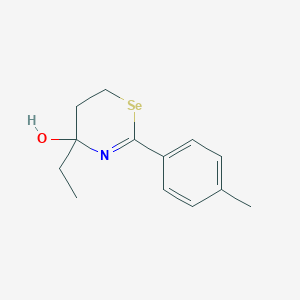
![1-(4-[Benzoyl] benzyl)-2-methylpyridinium tetraphenylborate](/img/structure/B3188536.png)